molecular formula C16H18N4O2 B6923781 N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-7-carboxamide

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-7-carboxamide

Cat. No.: B6923781
M. Wt: 298.34 g/mol
InChI Key: IUZLDFIPOMTGMU-UHFFFAOYSA-N
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Description

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-7-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a cyclopropyl group, a pyrrolidinone ring, and an indazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-14-6-10(9-20(14)12-4-5-12)7-17-16(22)13-3-1-2-11-8-18-19-15(11)13/h1-3,8,10,12H,4-7,9H2,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZLDFIPOMTGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)CNC(=O)C3=CC=CC4=C3NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indazole derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring is typically introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the intermediate compound.

    Cyclopropyl Group Addition: The cyclopropyl group is incorporated through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the pyrrolidinone moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a drug candidate.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.

    Chemical Biology: Researchers use it to probe the mechanisms of action of indazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-3-carboxamide
  • N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-5-carboxamide

Uniqueness

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1H-indazole-7-carboxamide is unique due to its specific substitution pattern on the indazole ring and the presence of the cyclopropyl and pyrrolidinone groups. These structural features contribute to its distinct biological activity and potential therapeutic applications, differentiating it from other indazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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